Thallium(I) acetate Thallium(I) acetate Thallium (I) acetate can be prepared by dissolving thallium (III) oxide in acetic acid and acetic anhydride and stirring at 80-90oC. After filtration, the solution cooled and the product is recrystallized. A study reports that a large number of mycoplasmas and acholeplasmas can grow in its presence at concentration of 1 mg/ml.
Thallium acetate is a white odorless crystalline solid. Density 3.68 g / cm3. A dangerous poison.
Thallium(I) acetate is an acetate salt comprising equal numbers of acetate and thallium ions. It has a role as a neurotoxin and an apoptosis inducer. It is a thallium molecular entity and an acetate salt. It contains a thallium(1+).
Brand Name: Vulcanchem
CAS No.: 563-68-8
VCID: VC20851845
InChI: InChI=1S/C2H4O2.Tl/c1-2(3)4;/h1H3,(H,3,4);/q;+1/p-1
SMILES: CC(=O)[O-].[Tl+]
Molecular Formula: C₂H₄O₂Ti
Molecular Weight: 263.43 g/mol

Thallium(I) acetate

CAS No.: 563-68-8

Cat. No.: VC20851845

Molecular Formula: C₂H₄O₂Ti

Molecular Weight: 263.43 g/mol

* For research use only. Not for human or veterinary use.

Thallium(I) acetate - 563-68-8

Specification

Description Thallium (I) acetate can be prepared by dissolving thallium (III) oxide in acetic acid and acetic anhydride and stirring at 80-90oC. After filtration, the solution cooled and the product is recrystallized. A study reports that a large number of mycoplasmas and acholeplasmas can grow in its presence at concentration of 1 mg/ml.
Thallium acetate is a white odorless crystalline solid. Density 3.68 g / cm3. A dangerous poison.
Thallium(I) acetate is an acetate salt comprising equal numbers of acetate and thallium ions. It has a role as a neurotoxin and an apoptosis inducer. It is a thallium molecular entity and an acetate salt. It contains a thallium(1+).
CAS No. 563-68-8
Molecular Formula C₂H₄O₂Ti
Molecular Weight 263.43 g/mol
IUPAC Name thallium(1+);acetate
Standard InChI InChI=1S/C2H4O2.Tl/c1-2(3)4;/h1H3,(H,3,4);/q;+1/p-1
Standard InChI Key HQOJMTATBXYHNR-UHFFFAOYSA-M
SMILES CC(=O)[O-].[Tl+]
Canonical SMILES CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Tl+3]
Colorform WHITE CRYSTALS
Melting Point 230 °F (NTP, 1992)
131 °C

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